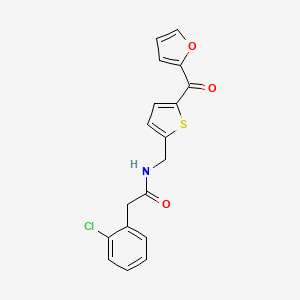

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

説明

特性

IUPAC Name |

2-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S/c19-14-5-2-1-4-12(14)10-17(21)20-11-13-7-8-16(24-13)18(22)15-6-3-9-23-15/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHKJBKFDTZZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions.

Synthesis of the thiophene derivative: The thiophene ring is introduced through a cyclization reaction involving sulfur and a suitable diene precursor.

Coupling of the furan-2-carbonyl and thiophene intermediates: This step involves a condensation reaction to form the desired intermediate.

Introduction of the 2-chlorophenyl group: This step involves a nucleophilic substitution reaction where the 2-chlorophenyl group is introduced to the intermediate.

Formation of the final acetamide: The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

化学反応の分析

Types of Reactions

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide. The incorporation of furan and thiophene rings is believed to enhance their interaction with biological targets involved in cancer progression.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives exhibiting similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.01 µM to 49.85 µM .

Anti-inflammatory Properties

Compounds containing thiophene and furan rings have also demonstrated anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases.

- Clinical Relevance : The anti-inflammatory activity is often evaluated using in vitro assays where the compound's ability to reduce inflammation markers is quantified. For example, derivatives have shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation .

Antiviral Activity

Emerging research indicates that compounds with similar structures may possess antiviral properties, particularly against RNA viruses like SARS-CoV-2. The mechanism often involves inhibition of viral proteases or polymerases, which are essential for viral replication.

- Case Studies : In vitro studies have shown that certain derivatives can effectively inhibit viral replication with low cytotoxicity, suggesting a potential therapeutic application for treating viral infections .

Data Tables

作用機序

The mechanism of action of 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

類似化合物との比較

Key Observations:

Aromatic Systems : The target compound’s thiophene-furan system may offer superior π-stacking compared to thiadiazole () or thiazole () analogues.

Linker Flexibility : The N-methylacetamide linker balances flexibility and rigidity, contrasting with sulfanyl () or carbamoyl () linkers that may restrict conformational freedom.

Spectroscopic and Crystallographic Insights

- NMR/IR Data : The target compound’s carbonyl (C=O) stretches (~1670–1700 cm⁻¹) and aromatic proton shifts (δ 6.5–8.0 ppm) align with related acetamides ().

- Crystal Packing : Analogous compounds (e.g., ) exhibit intermolecular N–H⋯N hydrogen bonds stabilizing 1D chains. The target’s furan carbonyl may form additional C=O⋯H interactions, enhancing lattice stability.

- Torsional Effects : The 79.7° twist between dichlorophenyl and thiazole rings in suggests similar dihedral angles in the target compound, affecting molecular conformation and solubility.

生物活性

The compound 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The IUPAC name of the compound is 2-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide . Its structural complexity includes a chlorophenyl group, a thiophene ring, and a furan derivative, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14ClNO3S |

| Molecular Weight | 357.83 g/mol |

| InChI Key | InChI=1S/C18H14ClNO3S/c19-14-5-2-1-4-12(14)10-17(21)20-11-13-7-8-16(24-13)18(22)15-6-3-9-23-15/h1-9H,10-11H2,(H,20,21) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow for various non-covalent interactions (e.g., hydrogen bonding, π–π stacking), which modulate target activity. This modulation can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, affecting various cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For instance, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against several pathogens. Notably, derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Antiviral Potential

Research indicates that compounds with similar structures have shown promise as antiviral agents. For example, derivatives containing furan and thiophene rings have been identified as potential inhibitors of viral replication mechanisms, particularly against RNA viruses . The specific compound's interaction with viral proteins could lead to significant antiviral effects.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial properties of various derivatives including 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide. The study employed time-kill assays and biofilm inhibition tests, revealing that certain derivatives significantly reduced biofilm formation in pathogenic strains .

Study 2: Inhibition Studies

Another investigation focused on the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity at low concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

Q & A

Basic: What synthetic routes and characterization methods are employed for synthesizing this compound?

Answer:

The compound is synthesized via C-amidoalkylation reactions , a common method for chloroacetamide derivatives. Key intermediates, such as thiophene or furan-based precursors, are characterized using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . For example:

- IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹, NH bends at ~3300 cm⁻¹) .

- NMR (¹H and ¹³C) confirms regiochemistry and substitution patterns. Protons adjacent to electron-withdrawing groups (e.g., chlorophenyl) exhibit downfield shifts (δ 7.0–8.0 ppm for aromatic protons) .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- IR Spectroscopy : Essential for detecting carbonyl (C=O) and amide (NH) groups. The furan-2-carbonyl moiety shows distinct C=O absorption at ~1700 cm⁻¹ .

- NMR Analysis : ¹H NMR resolves thiophene methylene protons (δ 4.0–5.0 ppm) and chlorophenyl aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms quaternary carbons (e.g., acetamide carbonyl at ~170 ppm) .

Advanced: How can computational chemistry (e.g., DFT) predict electronic properties?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G level calculates:

- HOMO-LUMO gaps to assess reactivity and charge transfer (e.g., narrow gaps suggest higher reactivity).

- Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites, crucial for understanding interactions in biological targets .

- Example: Similar chloroacetamides exhibit HOMO energies localized on the thiophene ring, indicating susceptibility to electrophilic attack .

Advanced: What challenges arise in X-ray crystallography refinement for such compounds?

Answer:

Challenges include twinning , disorder in flexible substituents (e.g., furan-thiophene linkages), and weak diffraction . SHELXL addresses these via:

- Robust refinement algorithms for high-resolution data.

- TWIN commands to model twinned crystals.

- ADPS restraints for anisotropic displacement parameters in disordered regions .

For example, used SHELXL to resolve disorder in a thiophene-acetamide derivative, achieving an R-factor of 0.049 .

Data Contradiction: How to resolve discrepancies between spectroscopic and crystallographic data?

Answer:

- Cross-validation : Combine NMR/IR with single-crystal XRD to confirm bond lengths/angles. For instance, NMR may suggest a planar conformation, while XRD reveals torsional strain in the thiophene-furan bridge .

- Dynamic Effects : NMR captures time-averaged structures, whereas XRD provides static snapshots. Use VT-NMR (variable temperature) to detect conformational flexibility .

Basic: What safety protocols are recommended for handling chloroacetamide derivatives?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of chloroacetamide vapors.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Safety guidelines align with H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced: How does substituent variation (e.g., chlorophenyl vs. trichloroethyl) impact physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., Cl on phenyl) increase lipophilicity (logP) and metabolic stability .

- Steric effects from bulky substituents (e.g., trichloroethyl) reduce solubility but enhance binding affinity in hydrophobic pockets. Comparative studies of similar compounds show a 10–20% increase in logP with chlorophenyl groups .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate thiophene-furan intermediates.

- Catalysis : Pd-mediated cross-coupling for aryl-thiophene bonds improves efficiency (e.g., Suzuki-Miyaura reactions) .

- Reaction Monitoring : TLC or LC-MS tracks byproduct formation, enabling real-time adjustments.

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) quantify impurities (<2% acceptable for research use).

- Melting Point : Sharp melting ranges (e.g., 190–194°C) indicate crystallinity and purity .

Advanced: What analytical methods detect degradation products or impurities?

Answer:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。